1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione

Catalog No.
S1786213
CAS No.
134301-24-9
M.F
C11H9F3O2
M. Wt
230.186
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione

CAS Number

134301-24-9

Product Name

1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione

IUPAC Name

1-[2-(trifluoromethyl)phenyl]butane-1,3-dione

Molecular Formula

C11H9F3O2

Molecular Weight

230.186

InChI

InChI=1S/C11H9F3O2/c1-7(15)6-10(16)8-4-2-3-5-9(8)11(12,13)14/h2-5H,6H2,1H3

InChI Key

IYKWXHHGWGTFIX-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C1=CC=CC=C1C(F)(F)F

Synonyms

1-(2-TRIFLUOROMETHYL-PHENYL)-BUTANE-1,3-DIONE

1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione is a chemical compound characterized by its molecular formula C11H9F3O2 and a molecular weight of approximately 230.18 g/mol. This compound appears as a pale yellow liquid and is notable for its trifluoromethyl group, which significantly influences its chemical properties and biological activities. The presence of the trifluoromethyl group enhances lipophilicity and alters the compound's reactivity, making it of interest in various chemical applications and studies .

The chemical behavior of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione is influenced by the presence of the carbonyl groups in the butane-1,3-dione structure. Key reactions include:

  • Condensation Reactions: The compound can undergo aldol condensation, leading to more complex structures.
  • Nucleophilic Addition: The electrophilic nature of the carbonyl groups allows for nucleophilic attack, which can lead to various derivatives.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .

The synthesis of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione can be achieved through various methods:

  • Direct Acylation: This involves acylating a suitable aromatic precursor with a trifluoroacetyl chloride.
  • Condensation Reactions: Utilizing diketones and aromatic compounds in a condensation reaction under acidic or basic conditions can yield the desired product.
  • Fluorination Reactions: Introducing the trifluoromethyl group via fluorination techniques on an appropriate phenolic precursor.

These methods allow for the efficient production of the compound in laboratory settings .

The applications of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione span several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its antimicrobial properties make it a candidate for use in agrochemicals.
  • Material Science: The unique properties imparted by the trifluoromethyl group make it useful in developing novel materials with specific characteristics .

Interaction studies involving 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione focus on its role as an enzyme inhibitor. Specifically:

  • Cytochrome P450 Interaction: The compound has been studied for its ability to inhibit CYP2C19, which is crucial for drug metabolism. Understanding these interactions helps in predicting drug-drug interactions and optimizing therapeutic regimens .

Several compounds share structural similarities with 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione258346-69-9C11H9F3O2Different position of trifluoromethyl group
4,4,4-Trifluoroacetophenone13530-59-5C9H6F3OSimpler structure without butane chain
1-(2-Trifluoromethylphenyl)ethanone134301-24-9C10H8F3OShorter carbon chain compared to butane

Uniqueness

The uniqueness of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione lies in its specific arrangement of functional groups and the longer carbon chain compared to similar compounds. This structural configuration contributes to its distinctive chemical reactivity and potential biological effects .

XLogP3

2.3

Wikipedia

1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione

Dates

Modify: 2023-07-20

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